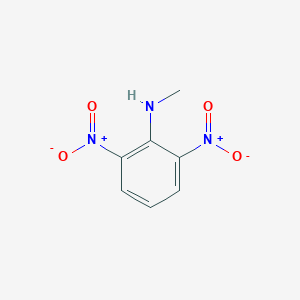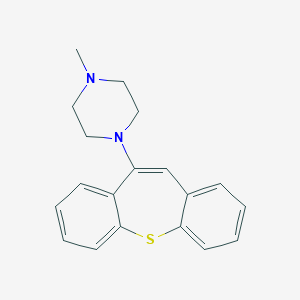
10-(4-Methylpiperazino)dibenzo(b,f)thiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Methylpiperazino)dibenzo(b,f)thiepin, also known as maprotiline, is an antidepressant drug that belongs to the class of tetracyclic compounds. It was first synthesized in the late 1960s and has been used clinically to treat depression and anxiety disorders. The drug acts by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters that play an important role in regulating mood, sleep, and appetite.
Wirkmechanismus
The mechanism of action of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the inhibition of the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and improves mood, sleep, and appetite. Maprotiline also has some affinity for other receptors such as histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Maprotiline has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in neuroplasticity and neuronal survival. Maprotiline has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Maprotiline has some advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in animal models and clinical trials. This makes it a useful tool for investigating the neurobiological basis of depression and anxiety disorders. However, one limitation is that it has a relatively narrow therapeutic window and can cause side effects such as sedation, dry mouth, and constipation. This can make it difficult to use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 10-(4-Methylpiperazino)dibenzo(b,f)thiepin. One direction is to investigate its potential use in combination with other drugs to treat more severe forms of depression and anxiety disorders. Another direction is to explore its effects on other neurotransmitter systems such as dopamine and glutamate. Finally, there is a need to develop new and more selective compounds that target specific subtypes of norepinephrine and serotonin receptors to improve the efficacy and tolerability of antidepressant drugs.
Synthesemethoden
The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the reaction of 2-chlorodibenzo(b,f)thiepin with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Maprotiline has been extensively studied for its antidepressant properties and its mechanism of action. It has been shown to be effective in treating major depressive disorder, dysthymia, and anxiety disorders. In addition, 10-(4-Methylpiperazino)dibenzo(b,f)thiepin has been used in combination with other drugs to treat more severe forms of depression.
Eigenschaften
CAS-Nummer |
22012-13-1 |
|---|---|
Produktname |
10-(4-Methylpiperazino)dibenzo(b,f)thiepin |
Molekularformel |
C19H20N2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-benzo[b][1]benzothiepin-5-yl-4-methylpiperazine |
InChI |
InChI=1S/C19H20N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
DZFJHCPPSOWCCB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
Andere CAS-Nummern |
22012-13-1 |
Synonyme |
10-(4-methylpiperazino)dibenzo(b,f)thiepin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



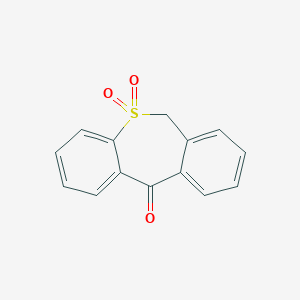

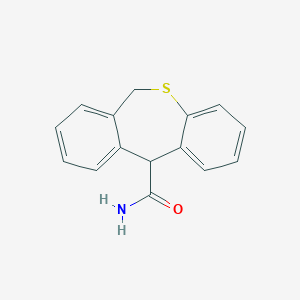
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)


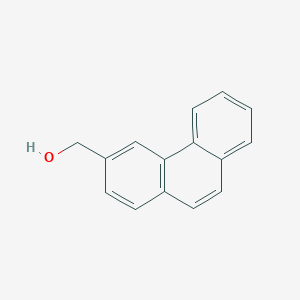
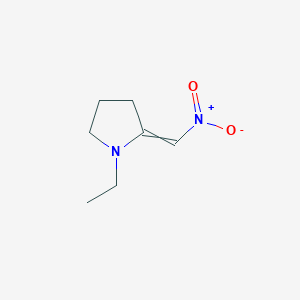
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
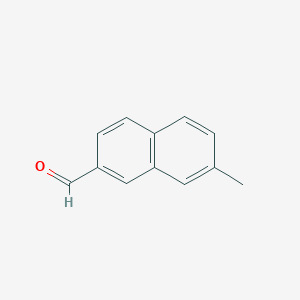
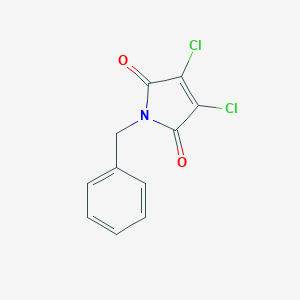
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
